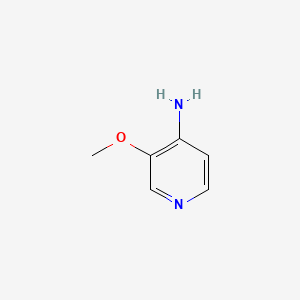

3-Methoxypyridin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMHHELOMRCBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200362 | |

| Record name | 3-Methoxy-4-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-90-4 | |

| Record name | 3-Methoxy-4-aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxypyridin-4-amine, a pyridine derivative of significant interest in medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety information, and insights into its synthesis and potential applications, offering a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound, also known as 3-methoxy-4-aminopyridine, is a substituted pyridine compound.[1][2] Its unique structure, featuring a methoxy and an amino group on the pyridine ring, makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 52334-90-4[1][3][4] |

| Molecular Formula | C₆H₈N₂O[1][3] |

| IUPAC Name | This compound[2][3] |

| Synonyms | 4-Amino-3-methoxypyridine, 3-methoxy-4-pyridinamine[2][3] |

| InChI Key | GPMHHELOMRCBRN-UHFFFAOYSA-N[3] |

| SMILES | COC1=C(N)C=CN=C1[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 124.14 g/mol | [1][3][4] |

| Physical Form | Pale-yellow to yellow to brown or gray solid or liquid | |

| Melting Point | 89-90 °C | [4] |

| Boiling Point | Not available | [4] |

| Topological Polar Surface Area | 48.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| XLogP3-AA | 0.1 | [3] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 3-bromo-2-methoxypyridin-4-amine [5]

This protocol details the bromination of a methoxypyridin-amine scaffold.

-

Dissolution: 2-Methoxypyridin-4-amine (20.0 g, 161.2 mmol) is dissolved in dichloromethane (200 mL) in a reaction vessel at 0 °C.

-

Reagent Addition: N-bromosuccinimide (NBS) (26.6 g, 161.2 mmol) is added slowly to the solution.

-

Reaction: The reaction mixture is warmed to 30 °C and stirred for 30 minutes.

-

Quenching: The reaction is quenched by adding ice-cold water (100 mL).

-

Extraction: The product is extracted with dichloromethane (300 mL).

-

Washing and Drying: The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is ground with a solvent mixture of n-pentane and ether to yield the final product as a yellow solid.

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not detailed in the provided search results, the broader class of methoxypyridine derivatives is of high interest in drug discovery and agrochemical development.

-

Pharmaceutical Development: The related compound, 3-Amino-4-methoxypyridine, is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[6] Furthermore, sulfonamide methoxypyridine derivatives have been investigated as novel PI3K/mTOR dual inhibitors, a critical pathway in cancer cell growth and survival.[7] Pyridine and pyrimidine fusion compounds, such as pyrido[4,3-d]pyrimidines, have shown diverse pharmacological activities.[8]

-

Agrochemicals: 3-Amino-4-methoxypyridine is also utilized in the formulation of herbicides and pesticides, contributing to crop protection and improved yields.[6]

References

- 1. scbt.com [scbt.com]

- 2. This compound | 52334-90-4 | Benchchem [benchchem.com]

- 3. 3-Methoxy-4-aminopyridine | C6H8N2O | CID 3016738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxypyridine, also known by its IUPAC name 3-methoxypyridin-4-amine, is a substituted pyridine derivative that serves as a valuable building block in organic synthesis.[1][2] Its unique structure, featuring a pyridine ring functionalized with both an amino and a methoxy group, imparts a distinct reactivity profile that makes it a key intermediate in the development of a variety of compounds, particularly in the pharmaceutical and agrochemical sectors.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Amino-3-methoxypyridine, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identifiers

The chemical structure of 4-Amino-3-methoxypyridine consists of a pyridine ring with an amino group at the 4-position and a methoxy group at the 3-position.

Caption: Chemical structure of 4-Amino-3-methoxypyridine.

Table 1: Chemical Identifiers for 4-Amino-3-methoxypyridine

| Identifier | Value | Reference |

| CAS Number | 52334-90-4 | [5] |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₆H₈N₂O | [5] |

| Molecular Weight | 124.14 g/mol | [5] |

| SMILES | COC1=C(C=CN=C1)N | [6] |

| InChI | InChI=1S/C6H8N2O/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8) | [6] |

| InChIKey | GPMHHELOMRCBRN-UHFFFAOYSA-N | [6] |

Physicochemical Properties

4-Amino-3-methoxypyridine is typically an off-white to brown or reddish-brown solid.[5] A summary of its key physicochemical properties is provided in Table 2. It should be noted that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Properties of 4-Amino-3-methoxypyridine

| Property | Value | Reference |

| Appearance | Off-white to brown solid | [7] |

| Melting Point | 94.5-95.5 °C | [5] |

| Boiling Point (Predicted) | 277.8 ± 20.0 °C | [5] |

| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 8.11 ± 0.10 | [5] |

| XLogP3-AA (Predicted) | 0.1 | [6] |

Synthesis and Experimental Protocols

While 4-Amino-3-methoxypyridine is commercially available, understanding its synthesis is crucial for researchers. A common synthetic route involves the reduction of a nitropyridine precursor.

A plausible and documented synthetic pathway is the reduction of 4-methoxy-3-nitropyridine.[8]

Caption: General synthetic workflow for 4-Amino-3-methoxypyridine.

Experimental Protocol: Reduction of 4-Methoxy-3-nitropyridine

The following is a representative experimental protocol based on a documented synthesis of 3-amino-4-methoxypyridine, which is an isomer of the target compound but illustrates the general procedure for the reduction of a nitropyridine.[8] Researchers should adapt and optimize this protocol for the synthesis of 4-Amino-3-methoxypyridine.

Materials:

-

4-Methoxy-3-nitropyridine

-

Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

-

Diatomaceous earth (e.g., Celite®)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 4-methoxy-3-nitropyridine (1.0 equivalent) in ethanol, add 10% palladium on carbon catalyst (typically 5-10% by weight of the starting material).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator, typically at 50 psi).

-

Shake or stir the reaction at room temperature.

-

Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC), to confirm the complete conversion of the starting material.

-

Upon completion, carefully remove the catalyst by filtration through a pad of diatomaceous earth.

-

Wash the filter cake with ethanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Amino-3-methoxypyridine.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amino protons. The aromatic protons will likely appear as doublets or multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm, and the amino protons will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 100-160 ppm), with the carbon attached to the methoxy group appearing at a lower field. The methoxy carbon will be observed around δ 55-60 ppm.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 124.14).

Applications in Drug Discovery and Development

4-Amino-3-methoxypyridine is a versatile building block in medicinal chemistry, primarily utilized as a scaffold or intermediate in the synthesis of more complex, biologically active molecules.[2][9] Its applications span several therapeutic areas.

Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of aminopyridines have been investigated as inhibitors of various kinases, including:

-

PI3K/mTOR: Sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors.[2]

-

c-Met: Aminopyridines substituted with benzoxazole have been discovered as orally active c-Met kinase inhibitors.[10]

-

PKCθ: Aminopyridines have been optimized as inhibitors of Protein Kinase C theta (PKCθ).[11]

-

Aurora Kinases: Aminopyrimidines, structurally related to aminopyridines, are useful as inhibitors of Aurora protein kinases.[12]

-

Bruton's Tyrosine Kinase (BTK): 5-Phenoxy-2-aminopyridine derivatives have been developed as potent and selective irreversible inhibitors of BTK.[13]

The presence of the amino and methoxy groups on the pyridine ring of 4-Amino-3-methoxypyridine allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize binding to the kinase active site.

Neurological Disorders

Aminopyridines have shown significant potential in the treatment of neurological disorders. 4-aminopyridine itself is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[14] This suggests that derivatives of 4-Amino-3-methoxypyridine could be explored for their potential to modulate ion channels and treat neurodegenerative diseases.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Amino-3-methoxypyridine | 52334-90-4 [m.chemicalbook.com]

- 6. 3-Methoxy-4-aminopyridine | C6H8N2O | CID 3016738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3-AMINO-4-METHOXYPYRIDINE CAS#: 33631-09-3 [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based optimization of aminopyridines as PKCθ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]

- 13. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxypyridin-4-amine molecular weight and formula

An In-depth Technical Guide on 3-Methoxypyridin-4-amine

For researchers, scientists, and drug development professionals, this guide provides core technical data and context for this compound.

Chemical Identity and Properties

Data Summary

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₈N₂O[1][2][3][4] |

| Molecular Weight | 124.14 g/mol [2][3][4] |

| Alternate Names | 3-methoxy-4-aminopyridine[2] |

| CAS Number | 52334-90-4[1][2][3][4] |

Experimental Protocols

Determination of Molecular Formula and Weight

The molecular formula and weight of a chemical compound like this compound are determined through established analytical chemistry techniques.

-

Molecular Formula Determination: The elemental composition of the compound is identified using methods such as combustion analysis for carbon, hydrogen, and nitrogen. The results of this elemental analysis, combined with data from high-resolution mass spectrometry, allow for the precise determination of the molecular formula.

-

Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms present in the determined molecular formula (C₆H₈N₂O)[1][2][3][4]. Standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation. The calculated molecular weight is then typically confirmed by mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its structural formula and resulting molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic Analysis of 3-Methoxypyridin-4-amine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 3-Methoxypyridin-4-amine (CAS No. 52334-90-4), a key building block in pharmaceutical and chemical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Amino-3-methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-6 (Pyridine) |

| ~7.75 | s | 1H | H-2 (Pyridine) |

| ~6.70 | d | 1H | H-5 (Pyridine) |

| ~5.50 | br s | 2H | -NH₂ (Amine) |

| ~3.85 | s | 3H | -OCH₃ (Methoxy) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-4 (Pyridine) |

| ~145.5 | C-6 (Pyridine) |

| ~141.0 | C-2 (Pyridine) |

| ~138.0 | C-3 (Pyridine) |

| ~107.5 | C-5 (Pyridine) |

| ~55.8 | -OCH₃ (Methoxy) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound. As a primary aromatic amine, it exhibits characteristic N-H stretching and bending vibrations.[4]

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretching (Amine) |

| 3100 - 3000 | Weak | Aromatic C-H Stretching |

| 2980 - 2850 | Weak | Aliphatic C-H Stretching (-OCH₃) |

| 1650 - 1580 | Strong | N-H Bending (Amine) |

| 1600 - 1450 | Medium | C=C and C=N Ring Stretching (Pyridine) |

| 1335 - 1250 | Strong | Aromatic C-N Stretching |

| 1250 - 1020 | Strong | Asymmetric & Symmetric C-O-C Stretching (Ether) |

| 910 - 665 | Strong | N-H Wagging (Amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of this compound is 124.063662883 Da.[1]

Mass Spectrometry Data

| m/z Ratio | Ion Species | Description |

| 124.06 | [M]⁺˙ | Molecular Ion |

| 125.07 | [M+H]⁺ | Protonated Molecular Ion |

| 109.04 | [M-CH₃]⁺ | Loss of a methyl radical |

| 95.05 | [M-CHO]⁺ | Loss of a formyl radical from methoxy group |

| 81.05 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS, which would likely produce the [M+H]⁺ ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.

References

An In-depth Technical Guide to the Synthesis Precursors for 3-Methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic precursors and methodologies for the preparation of 3-Methoxypyridin-4-amine, a key intermediate in pharmaceutical research and development. The synthesis of this compound predominantly proceeds through the nitration of a pyridine precursor followed by the reduction of the resulting nitro intermediate. An alternative, though less detailed in the surveyed literature, involves the amination of a halogenated pyridine derivative.

Core Synthetic Pathways

The most prevalent and well-documented pathway to this compound involves a two-step process:

-

Nitration: Introduction of a nitro group at the 4-position of a 3-methoxypyridine derivative. The most logical precursor for this step is 3-methoxypyridine, which would be first converted to its N-oxide to facilitate nitration at the 4-position.

-

Reduction: Conversion of the nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation.

An alternative conceptual pathway involves the nucleophilic substitution of a leaving group, such as a halogen, at the 4-position with an amino group.

Diagram of the Primary Synthetic Workflow

Caption: Primary synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize quantitative data for reactions analogous to the key steps in the synthesis of this compound, providing insights into expected yields and reaction conditions.

Table 1: Nitration of Pyridine N-Oxide Derivatives (Analogous to Step 1)

| Starting Material | Nitrating Agent | Temperature | Reaction Time | Yield |

| 3-Methylpyridine-1-oxide | Fuming HNO₃ / H₂SO₄ | 100-105°C | 2 hours | ~62% |

| 3,5-Dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | 110-120°C | 0.5 hours | 86.3%[1] |

Table 2: Reduction of Nitropyridine Derivatives (Analogous to Step 2)

| Starting Material | Reducing Agent/Catalyst | Solvent | Pressure | Temperature | Reaction Time | Yield |

| 4-Nitropyridine-N-oxide | Fe / H₂SO₄ | Water | Atmospheric | Reflux | Not Specified | >85%[2] |

| 3-Nitro-4-methoxy-acetanilide | Skeletal Ni | Methanol | 1.0 MPa | 60°C | 40 minutes | 99.9%[3] |

| 3-Nitro-4-methoxy-acetylaniline | Bimetallic Cu₀.₇Ni₀.₃ Catalyst | Not Specified | Not Specified | 140°C | 2 hours | 99.4% selectivity |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound, based on established procedures for analogous compounds.

Step 1: Synthesis of 3-Methoxy-4-nitropyridine N-oxide (Analogous Procedure)

This protocol is adapted from the nitration of 3-methylpyridine-1-oxide[2].

Materials:

-

3-Methoxypyridine-N-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Acetone

Procedure:

-

In a round-bottomed flask immersed in an ice-salt bath, add 3-methoxypyridine-N-oxide to cold (0–5°C) concentrated sulfuric acid.

-

To the cooled mixture, add fuming nitric acid in portions with shaking.

-

Attach a condenser and slowly raise the temperature of the reaction mixture to 95–100°C in an oil bath.

-

A vigorous exothermic reaction will commence; control this by intermittent cooling with an ice-water bath.

-

After the vigorous reaction subsides, continue heating at 100–105°C for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture by the portion-wise addition of sodium carbonate, leading to the precipitation of the crude product.

-

Collect the solid by suction filtration and wash thoroughly with water.

-

Extract the collected solid and the aqueous filtrate with boiling chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the residue from boiling acetone to yield the purified 3-methoxy-4-nitropyridine N-oxide.

Step 2: Synthesis of this compound by Catalytic Hydrogenation (Analogous Procedure)

This protocol is based on the catalytic hydrogenation of 3-nitro-4-methoxy-acetanilide[3].

Materials:

-

3-Methoxy-4-nitropyridine N-oxide

-

Methanol (MeOH)

-

Palladium on Carbon (10% Pd/C) or Skeletal Nickel Catalyst

-

Hydrogen Gas (H₂)

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

In a hydrogenation vessel, dissolve 3-methoxy-4-nitropyridine N-oxide in methanol.

-

Add the catalyst (e.g., 10% Pd/C or skeletal Ni) to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.0 MPa).

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 60°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.

-

Upon completion, cool the vessel, vent the hydrogen, and purge with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Logical Diagram of the Synthesis and Key Parameters

Caption: Key steps and associated parameters in the synthesis of this compound.

This guide provides a comprehensive overview of the synthesis of this compound based on available scientific literature. Researchers should note that the provided protocols are based on analogous transformations and may require optimization for the specific target molecule. Standard laboratory safety procedures should be followed at all times.

References

An In-depth Technical Guide to the Solubility of 3-Methoxypyridin-4-amine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 3-Methoxypyridin-4-amine, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive qualitative assessment of its expected solubility in a range of common organic solvents. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is presented, alongside a logical workflow diagram to guide laboratory practice. This guide is intended to provide a foundational understanding for researchers working with this compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is a substituted pyridine derivative featuring both a methoxy and an amino group. These functional groups impart a degree of polarity and hydrogen bonding capability that significantly influences its physicochemical properties, most notably its solubility. The pyridine ring provides a heterocyclic aromatic core, while the amino group can act as a hydrogen bond donor and acceptor, and the methoxy group primarily as a hydrogen bond acceptor. Understanding the interplay of these structural features with various solvents is crucial for its application in research and development.

Predicted Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the amino and methoxy groups, as well as the pyridine nitrogen of this compound. For instance, 4-aminopyridine is known to be very soluble in ethanol.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the amino group of the solute. DMSO and DMF are particularly strong solvents for a wide range of organic compounds. The solubility of 2-aminopyridine in DMF and acetonitrile has been documented, showing significant solubility that increases with temperature.[3] |

| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate | These solvents have a moderate dipole moment. Acetone and ethyl acetate can act as hydrogen bond acceptors. Dichloromethane is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. The solubility of 2-aminopyridine in acetone and ethyl acetate has been measured and found to be significant.[4] 3-Methoxypyridine is also known to be soluble in dichloromethane.[5] |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Very Low | The lack of polarity and inability to form strong hydrogen bonds with this compound will likely result in poor solvation. The polar nature of the solute is expected to dominate, leading to limited solubility in non-polar hydrocarbon solvents. Substituted pyridines with polar groups generally exhibit poor solubility in non-polar solvents.[6] For example, 2-aminopyridine has very low solubility in hexane and cyclohexane.[3] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. The recommended approach is the shake-flask method , which is considered the gold standard for determining equilibrium solubility.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

Part A: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7][8] It is advisable to measure the concentration at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

Part B: Sample Analysis by HPLC/UV-Vis

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create at least five standard solutions of known, decreasing concentrations.

-

Analyze each standard solution using a validated HPLC or UV-Vis spectrophotometry method. For UV-Vis, determine the wavelength of maximum absorbance (λmax) first.[10]

-

Plot a calibration curve of absorbance (or peak area for HPLC) versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

-

-

Saturated Solution Analysis:

-

After the equilibration period, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standards.

-

Part C: Calculation of Solubility

-

Using the equation from the linear regression of the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative assessment based on its molecular structure and comparison with related compounds provides valuable guidance for solvent selection. It is predicted to have high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in non-polar solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for its determination. The accompanying workflow diagram serves as a clear visual aid for the implementation of this procedure in a laboratory setting.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. scielo.br [scielo.br]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Degradation Profile of 3-Methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation profile of 3-Methoxypyridin-4-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound in published literature, this document outlines a theoretical framework based on the chemical properties of its constituent functional groups—an aminopyridine ring and a methoxy group—and established principles of forced degradation studies as mandated by regulatory bodies. This guide offers detailed, albeit theoretical, experimental protocols for assessing its stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Potential degradation pathways are proposed and visualized, and template data tables are provided to aid researchers in organizing and interpreting stability study results.

Introduction

This compound is a substituted pyridine derivative with significant applications in the synthesis of various biologically active molecules. The stability of such intermediates is a critical parameter in drug development and manufacturing, as it can impact the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Understanding the degradation profile of this compound is essential for establishing appropriate storage conditions, handling procedures, and for the development of robust analytical methods capable of detecting and quantifying any potential impurities.

This guide serves as a practical resource for scientists and researchers, providing a structured approach to evaluating the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Melting Point | 89-90 °C | [1] |

| Appearance | Pale-yellow to yellow to brown or gray solid or liquid | |

| IUPAC Name | This compound | [2] |

| CAS Number | 52334-90-4 | [2] |

Proposed Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be postulated under forced stress conditions. The primary sites susceptible to degradation are the amino group, the methoxy group, and the pyridine ring itself.

-

Oxidation: The aminopyridine ring is electron-rich and therefore susceptible to oxidation. Oxidation can lead to the formation of N-oxides on the pyridine nitrogen or the amino group, as well as potential ring-opening products under more aggressive conditions. The presence of an amino group can activate the ring towards oxidative processes.

-

Hydrolysis: The methoxy group could potentially undergo hydrolysis under strong acidic or basic conditions, leading to the formation of a hydroxyl group. However, ether linkages on aromatic rings are generally stable. The amino group is unlikely to undergo hydrolysis.

-

Photodegradation: Pyridine and its derivatives are known to undergo photochemical reactions, including phototransposition, which could lead to the formation of isomeric impurities upon exposure to UV light.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially leading to fragmentation and the formation of smaller volatile impurities.

A proposed logical workflow for investigating these degradation pathways is illustrated below.

Caption: A logical workflow for a forced degradation study of this compound.

The following diagram illustrates the proposed potential degradation pathways.

References

An In-depth Technical Guide to 3-Methoxypyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypyridin-4-amine is a pivotal heterocyclic amine that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features make it a valuable scaffold and a key intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and pharmacological significance of this compound, with a particular focus on its role in the development of kinase inhibitors targeting the PI3K/mTOR signaling pathway. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are presented to serve as a practical resource for researchers in the field.

Introduction

This compound, a substituted pyridine derivative, has emerged as a compound of interest due to its versatile applications in both the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a methoxy and an amino group, provides a unique combination of electronic and steric properties that are conducive to forming specific interactions with biological targets. In the realm of drug discovery, it serves as a crucial building block for the synthesis of complex molecules, particularly in the development of novel therapeutics for neurological disorders, inflammation, and cancer.

Discovery and History

While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of aminopyridines in medicinal chemistry. The functionalization of the pyridine ring has been a long-standing area of research, with the introduction of amino and methoxy groups being a common strategy to modulate the pharmacological properties of pyridine-based compounds. The rise of kinase inhibitors in oncology has likely spurred the more recent and detailed investigation into synthetic routes and applications for this particular molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development. These properties influence its solubility, permeability, and metabolic stability, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 52334-90-4 | PubChem |

| Molecular Formula | C₆H₈N₂O | PubChem |

| Molecular Weight | 124.14 g/mol | PubChem |

| Melting Point | 89-90 °C | ChemSynthesis |

| XLogP3-AA | 0.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 48.1 Ų | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available pyridine derivative. A common and effective strategy involves the N-oxidation of a substituted pyridine, followed by nitration and subsequent reduction of the nitro group to an amine.

General Synthetic Pathway

A plausible and widely utilized synthetic route is outlined below. This pathway leverages the directing effects of the N-oxide group to achieve the desired regioselectivity during the nitration step.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for analogous pyridine syntheses. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 4-Methoxypyridine N-oxide

-

Reaction Setup: To a solution of 4-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Methoxy-4-nitropyridine N-oxide

-

Reaction Setup: To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-methoxypyridine N-oxide (1.0 eq).

-

Reaction Conditions: Carefully warm the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction by TLC.

-

Workup and Purification: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Step 3: Synthesis of this compound

-

Reaction Setup: Suspend 3-methoxy-4-nitropyridine N-oxide (1.0 eq) in a solvent such as ethanol, acetic acid, or water.

-

Reaction Conditions: Add a reducing agent, for example, iron powder (Fe) in the presence of acetic acid, or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. Heat the reaction mixture if necessary and stir until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Filter the reaction mixture to remove the catalyst or iron salts. Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Pharmacological Significance and Applications

This compound is a highly sought-after building block in the synthesis of pharmacologically active compounds. Its primary application lies in its incorporation into molecules designed to inhibit specific enzymes, particularly kinases, which are critical regulators of cellular processes.

Role as a Scaffold in PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for anticancer drug development.

This compound serves as a key structural motif in a number of potent and selective dual PI3K/mTOR inhibitors. The pyridine nitrogen and the exocyclic amino group can form critical hydrogen bond interactions with the hinge region of the kinase domain, a common binding mode for ATP-competitive inhibitors. The methoxy group can be oriented to occupy a specific hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

Signaling Pathway Diagram

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and how inhibitors, for which this compound is a key precursor, can block its activity.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Pharmacological Data

While extensive pharmacological data for this compound itself is not widely published, its utility is demonstrated through the potent activity of its derivatives. The table below summarizes the inhibitory concentrations (IC50) of representative compounds that incorporate the this compound scaffold against key kinases in the PI3K/mTOR pathway. It is important to note that these values are for the final derivatives and not the core compound itself.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Sulfonamide Methoxypyridine Derivatives | PI3Kα | As low as 0.22 | [1] |

| Sulfonamide Methoxypyridine Derivatives | mTOR | As low as 23 | [1] |

| Pyrimidine-based Inhibitors | Various Kinases | Varies | [2] |

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow outlines a typical in vitro assay used to determine the inhibitory activity of a compound, such as a derivative of this compound, against a target kinase.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound stands as a testament to the enduring importance of functionalized heterocyclic compounds in modern drug discovery. Its role as a versatile and effective scaffold, particularly in the development of targeted cancer therapeutics like PI3K/mTOR inhibitors, is well-established. This technical guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers aiming to leverage this potent chemical entity in their own drug development endeavors. Future exploration of this and related scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling of 3-Methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Methoxypyridin-4-amine (CAS No: 52334-90-4), a key intermediate in pharmaceutical and agrochemical research.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin (50% of notices)[2] |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled (50% of notices)[2] |

| Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation[2] |

Signal Word: Warning[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C6H8N2O[2] |

| Molecular Weight | 124.14 g/mol [2] |

| Appearance | Pale-yellow to yellow to brown or gray solid or liquid[3] |

| Melting Point | 89-90 °C[4] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere[3] |

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound, from receipt to disposal.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene, nitrile) and impervious clothing, such as a lab coat.[6][7] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[8] |

First Aid Measures

In case of exposure, immediate medical attention is required. The following first aid measures should be taken:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[9] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[9] |

Fire-Fighting and Accidental Release Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7] |

| Fire-Fighting Instructions | Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[8] |

| Accidental Release | Avoid dust formation.[5] Evacuate personnel to a safe area. Wear appropriate PPE. Collect the spilled material and place it in a suitable container for disposal. Prevent the material from entering drains.[7] |

Experimental Protocol: General Handling of Pyridine Derivatives

While a specific experimental protocol for this compound is not available, the following general procedure for handling potentially hazardous pyridine derivatives should be adapted, following a thorough substance- and experiment-specific risk assessment.

Objective: To safely handle and use this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Calibrated balance

-

Chemical fume hood

-

Personal Protective Equipment (as specified in Section 4)

-

Spill kit

-

Labeled waste containers

Procedure:

-

Preparation:

-

Handling:

-

Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

-

When weighing the solid, use a spatula and handle it gently to avoid creating dust.

-

Close the container tightly when not in use.[5]

-

-

Post-Handling:

-

Clean the work area thoroughly after use.

-

Decontaminate or dispose of any contaminated equipment or PPE according to institutional guidelines.

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[9]

-

-

Waste Disposal:

Stability and Reactivity

Limited data is available on the specific stability and reactivity of this compound. However, for similar compounds, the following should be considered:

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

-

Conditions to Avoid: Generation of dusts.

-

Hazardous Decomposition Products: No specific data is available, but combustion may produce toxic fumes.[10]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet (SDS) and conduct a thorough risk assessment before commencing any work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methoxy-4-aminopyridine | C6H8N2O | CID 3016738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 52334-90-4 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. echemi.com [echemi.com]

- 6. tri-iso.com [tri-iso.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 3-Methoxypyridin-4-amine: Physical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridin-4-amine is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a variety of pharmacologically and agrochemically significant molecules. Its structural features, including the pyridine ring, an activating amino group, and a methoxy group, make it a versatile precursor for creating complex molecular architectures. This guide provides a detailed overview of the physical properties of this compound, standardized experimental protocols for its characterization, and its role in the development of therapeutic agents.

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 52334-90-4 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Melting Point | 89-90 °C | |

| Appearance | Pale-yellow to yellow to brown or gray solid or liquid | |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Amino-3-methoxypyridine, 3-methoxy-4-pyridinamine | [1] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. The following is a generalized protocol for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not finely powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[2] If necessary, gently grind the crystalline solid using a clean, dry mortar and pestle.[3]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[4]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the bottom, sealed end of the tube. The packed sample height should be approximately 1-2 mm.[4]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate. Set the heating rate to 10-20 °C per minute and record the approximate temperature range of melting.[3]

-

Accurate Melting Point Determination:

-

Set the starting temperature of the melting point apparatus to about 20 °C below the expected melting point.

-

Insert the loaded capillary tube into the sample holder of the apparatus.

-

Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[3][5]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last crystal melts (the end of the melting range).[5]

-

-

Purity Assessment: A pure crystalline solid will typically exhibit a sharp melting point range of 1-2 °C.[4] The presence of impurities generally leads to a depression and broadening of the melting point range.[4]

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, anti-cancer agents, and PI3K/mTOR dual inhibitors. The following diagram illustrates the workflow from this precursor to its potential applications in drug development.

References

Methodological & Application

Synthesis of 3-Methoxypyridin-4-amine from 4-chloropyridine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Methoxypyridin-4-amine from 4-chloropyridine derivatives. The primary method described is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.

Application Notes

The synthesis of this compound, a valuable building block in medicinal chemistry and drug development, is efficiently achieved from 4-chloro-3-methoxypyridine via a two-step process involving a Buchwald-Hartwig amination followed by hydrolysis. The Buchwald-Hartwig amination of aryl chlorides, particularly electron-rich pyridines, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Therefore, careful selection of the catalytic system is crucial for a successful transformation.

Key considerations for this synthesis include:

-

Catalyst and Ligand Selection: The use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a bulky, electron-rich phosphine ligand is essential for achieving high yields. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven effective in facilitating the amination of unactivated aryl chlorides.

-

Ammonia Surrogate: Direct amination with ammonia can be difficult due to its strong coordination to the palladium center.[1][3] A more reliable approach is the use of an ammonia surrogate, such as benzophenone imine.[2][3] The resulting imine intermediate is then readily hydrolyzed under acidic conditions to afford the desired primary amine.

-

Base and Solvent: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. Anhydrous, non-polar aprotic solvents like toluene or dioxane are suitable reaction media.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon.

Reaction Pathway

The synthesis proceeds in two main steps:

-

Buchwald-Hartwig Amination: 4-chloro-3-methoxypyridine is coupled with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a strong base.

-

Hydrolysis: The resulting N-(3-methoxypyridin-4-yl)diphenylmethanimine intermediate is treated with an acid to hydrolyze the imine and yield this compound.

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-chloro-3-methoxypyridine

This protocol describes the palladium-catalyzed coupling of 4-chloro-3-methoxypyridine with benzophenone imine.

Materials:

-

4-chloro-3-methoxypyridine

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.5 equivalents).

-

Add anhydrous toluene to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add 4-chloro-3-methoxypyridine (1.0 equivalent) and benzophenone imine (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(3-methoxypyridin-4-yl)diphenylmethanimine, which can be used in the next step without further purification.

Protocol 2: Hydrolysis of N-(3-methoxypyridin-4-yl)diphenylmethanimine

This protocol describes the acidic hydrolysis of the imine intermediate to yield the final product.

Materials:

-

Crude N-(3-methoxypyridin-4-yl)diphenylmethanimine

-

Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude N-(3-methoxypyridin-4-yl)diphenylmethanimine in a mixture of THF and water.

-

Add 2 M HCl and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

| Parameter | Value |

| Starting Material | 4-chloro-3-methoxypyridine |

| Reagent | Benzophenone imine |

| Catalyst | Pd₂(dba)₃ |

| Ligand | XPhos |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Reaction Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Hydrolysis Conditions | 2 M HCl in THF/H₂O |

| Overall Yield | Moderate to high |

| Appearance | Pale-yellow to yellow to brown or gray solid or liquid |

| Melting Point | 89-90 °C[4] |

| Molecular Formula | C₆H₈N₂O[4][5] |

| Molecular Weight | 124.14 g/mol [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Typical shifts (ppm): ~7.9 (d, 1H), ~7.8 (s, 1H), ~6.7 (d, 1H), ~4.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃). |

| ¹³C NMR (CDCl₃) | Typical shifts (ppm): ~150.0, ~145.0, ~140.0, ~120.0, ~110.0, ~55.0 (OCH₃). |

| Mass Spectrometry | m/z: 125.07 [M+H]⁺ |

Note: The NMR data provided are approximate and may vary depending on the solvent and instrument used.

Experimental Workflow

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-Methoxy-4-aminopyridine | C6H8N2O | CID 3016738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Methoxypyridin-4-amine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Methoxypyridin-4-amine (CAS No. 52334-90-4) as a versatile building block in the synthesis of pharmaceutical intermediates. This compound is a key structural motif in a variety of biologically active molecules, particularly in the development of kinase inhibitors.[1]

Overview of this compound

This compound is a substituted pyridine derivative featuring both a methoxy and an amino group. This unique substitution pattern makes it a valuable precursor for creating diverse molecular scaffolds in drug discovery.[2][3] The pyridine core is a well-established pharmacophore, and the strategic placement of the methoxy and amino groups allows for targeted modifications to optimize biological activity and pharmacokinetic properties.[2][3]

Chemical Properties:

| Property | Value |

| CAS Number | 52334-90-4 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Appearance | Off-white to brown solid |

| Melting Point | 89-90 °C[4] |

Applications in Pharmaceutical Intermediate Synthesis

This compound is a valuable starting material for the synthesis of a range of pharmaceutical intermediates, most notably for kinase inhibitors targeting pathways such as PI3K/mTOR.[1] Its utility stems from the reactivity of the amino group and the pyridine ring, which can be readily functionalized through various organic reactions.

Synthesis of Kinase Inhibitor Scaffolds

The aminopyridine scaffold is a common feature in many kinase inhibitors. This compound can serve as a foundational element in the construction of these complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions to introduce various side chains, while the pyridine ring can be further functionalized.

Cross-Coupling Reactions

Experimental Protocols

The following are generalized protocols for key reactions involving aminopyridine scaffolds, which can be adapted for this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for N-Acylation

This protocol describes the acylation of the amino group of an aminopyridine.

Workflow for N-Acylation:

Caption: General workflow for the N-acylation of this compound.

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for instance, triethylamine (1.2 eq) or pyridine (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acid chloride or anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a halo-substituted pyridine with a boronic acid. To apply this to this compound, it would first need to be halogenated.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

In a reaction vessel, combine the halogenated aminopyridine derivative (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, aqueous sodium carbonate (2 M, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Quantitative Data for Analogous Reactions:

While specific yield data for this compound is not available in the provided search results, similar aminopyridine cross-coupling reactions reported in the literature typically afford yields ranging from 60% to 95%, depending on the specific substrates and reaction conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in constructing complex molecular architectures, particularly for kinase inhibitors, makes it a compound of significant interest to medicinal chemists. The protocols provided herein, based on established methodologies for similar compounds, offer a starting point for researchers to explore the synthetic potential of this important intermediate. Further optimization of these reaction conditions will be necessary to achieve the desired outcomes for specific target molecules.

References

Application of 3-Methoxypyridin-4-amine in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

3-Methoxypyridin-4-amine is a versatile pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector.[1][2] The presence of methoxy and amino functional groups on the pyridine scaffold allows for diverse synthetic modifications, making it a valuable starting material for the development of novel herbicides, fungicides, and insecticides.[3] This document outlines the application of this compound in the development of picolinamide fungicides, providing detailed, albeit representative, experimental protocols for synthesis and biological evaluation, along with hypothetical performance data.

Application in Fungicide Development: Picolinamide Class

The pyridine ring is a core component of many successful commercial fungicides.[4] Picolinamides, a specific class of pyridine-containing fungicides, are of particular interest. This compound can be utilized as a key precursor in the synthesis of the picolinic acid moiety, which forms the backbone of these fungicidal molecules.

Profile of a Hypothetical Fungicide: "Fungipridin-M"

To illustrate the application, we will refer to a hypothetical fungicide, "Fungipridin-M," derived from this compound. This compound is conceptualized as a systemic fungicide with a broad spectrum of activity against common plant pathogens.

Quantitative Efficacy Data